molecular formula C17H19N3O2 B12790058 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5-methyl-2-benzoxazolyl)methyl)amino)- CAS No. 143708-02-5

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5-methyl-2-benzoxazolyl)methyl)amino)-

Cat. No.: B12790058
CAS No.: 143708-02-5
M. Wt: 297.35 g/mol
InChI Key: JWCXIOJNSULIAE-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5-methyl-2-benzoxazolyl)methyl)amino)- is a complex organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5-methyl-2-benzoxazolyl)methyl)amino)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of ethyl and methyl groups at specific positions. The final step often involves the attachment of the benzoxazolylmethylamino group.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5-methyl-2-benzoxazolyl)methyl)amino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 5-ethyl-6-methyl-3-aminomethyl: Similar structure but lacks the benzoxazolyl group.

    2(1H)-Pyridinone, 5-ethyl-6-methyl-3-benzoxazolyl: Similar structure but lacks the aminomethyl group.

Uniqueness

The presence of both the benzoxazolyl and aminomethyl groups in 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5-methyl-2-benzoxazolyl)methyl)amino)- makes it unique

Properties

CAS No.

143708-02-5

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

5-ethyl-6-methyl-3-[(5-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one

InChI

InChI=1S/C17H19N3O2/c1-4-12-8-14(17(21)19-11(12)3)18-9-16-20-13-7-10(2)5-6-15(13)22-16/h5-8,18H,4,9H2,1-3H3,(H,19,21)

InChI Key

JWCXIOJNSULIAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(O2)C=CC(=C3)C)C

Origin of Product

United States

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